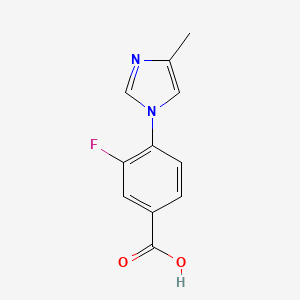

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid

Description

BenchChem offers high-quality 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-fluoro-4-(4-methylimidazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-7-5-14(6-13-7)10-3-2-8(11(15)16)4-9(10)12/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOGCTFTOGIJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid chemical properties

An In-depth Technical Guide to 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid: Properties, Synthesis, and Applications

Executive Summary

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is a heterocyclic aromatic carboxylic acid of significant interest in modern medicinal chemistry. Its unique structural composition, featuring a fluorinated phenyl ring, a carboxylic acid functional group, and a 4-methylimidazole moiety, positions it as a highly valuable building block in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, and a discussion of its primary applications, particularly its role as a key intermediate in the development of targeted therapies like kinase inhibitors.[1] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research and development pipelines.

Introduction: A Molecule of Strategic Importance

Structural Overview

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid, with the CAS Number 1243205-04-0, is a compound whose utility is derived directly from its multifunctional architecture.[1] The molecule consists of three key pharmacophoric elements:

-

A Benzoic Acid Moiety: Provides a reactive handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments.

-

A 4-Methylimidazole Ring: This N-heterocycle is a common feature in bioactive molecules, often acting as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups to modulate physicochemical properties.

-

A Fluorine-Substituted Phenyl Linker: The fluorine atom is not a passive substituent. Its high electronegativity and small size can profoundly influence the molecule's pKa, metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The strategic placement of fluorine is a well-established method for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3]

Caption: Chemical Structure of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid.

Significance in Medicinal Chemistry

This compound is primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure is particularly well-suited for the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[1] The imidazole ring can form critical hydrogen bonds within the hinge region of a kinase's ATP-binding pocket, while the benzoic acid allows for extension into other regions of the active site to enhance potency and selectivity. The fluorine substitution helps to fine-tune the electronic properties and can block sites of metabolism, thereby improving the drug's bioavailability and half-life.[1][2]

Physicochemical and Spectroscopic Properties

A precise understanding of a compound's properties is critical for its effective use in synthesis and formulation. While extensive experimental data for this specific molecule is not aggregated in a single public source, we can define its key properties based on its structure and data from closely related analogues.

Core Chemical Properties

The following table summarizes the known and predicted properties of the title compound.

| Property | Value / Description | Source / Rationale |

| CAS Number | 1243205-04-0 | [1] |

| Molecular Formula | C₁₁H₉FN₂O₂ | [1] |

| Molecular Weight | 220.20 g/mol | [1] |

| Appearance | Predicted: White to off-white or light yellow crystalline powder. | Based on analogues like 3-fluoro-4-methylbenzoic acid.[4] |

| Melting Point | Predicted: >180 °C. | The presence of both a carboxylic acid and an imidazole group suggests strong intermolecular hydrogen bonding, leading to a relatively high melting point, likely exceeding that of simpler analogues like 4-fluorobenzoic acid (184 °C).[5] |

| Solubility | Predicted: Soluble in polar aprotic solvents (DMSO, DMF, DMAc), and alcohols (Methanol, Ethanol). Sparingly soluble in water; solubility increases significantly in aqueous base upon formation of the carboxylate salt. | General chemical principles. |

| pKa | Predicted: ~3.5 - 4.5 (for the carboxylic acid). | The pKa is expected to be slightly lower (more acidic) than that of benzoic acid (~4.2) due to the electron-withdrawing effect of the fluorine atom. For comparison, the pKa of 4-fluorobenzoic acid is 4.14.[5] |

Predicted Spectroscopic Profile

For structural confirmation, the following spectroscopic signatures are anticipated:

-

¹H NMR:

-

Aromatic Protons: Signals in the δ 7.0-8.5 ppm range. The protons on the benzoic acid ring will exhibit complex splitting patterns due to H-H and H-F coupling.

-

Imidazole Protons: Two distinct signals in the δ 7.0-8.0 ppm range.

-

Methyl Protons: A singlet around δ 2.2-2.5 ppm.

-

Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which is D₂O exchangeable.

-

-

¹³C NMR:

-

Carboxyl Carbon: Signal in the δ 165-175 ppm range.

-

Aromatic & Imidazole Carbons: Multiple signals between δ 110-160 ppm. Carbons bonded to or near the fluorine atom will show characteristic C-F coupling constants.

-

Methyl Carbon: A signal in the δ 10-20 ppm range.

-

-

¹⁹F NMR: A single resonance, the chemical shift of which will be characteristic of a fluorine atom on a benzene ring.

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ (carboxylic acid).

-

C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹ (carboxylic acid dimer).

-

C=C and C=N Stretches: Medium absorptions in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ range.

-

-

Mass Spectrometry (MS):

-

ESI(-): [M-H]⁻ at m/z ≈ 219.1

-

ESI(+): [M+H]⁺ at m/z ≈ 221.1

-

Synthesis and Mechanistic Insights

The synthesis of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach is common for creating N-aryl imidazole bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[6]

Retrosynthetic Analysis & Strategy

The primary disconnection is at the N-aryl bond, leading to two commercially available starting materials: 4-methylimidazole and a suitably activated benzoic acid derivative. 3,4-Difluorobenzoic acid is an ideal starting material. The carboxylic acid group activates the C4 position (para to it) for nucleophilic attack, making the fluorine atom at this position a good leaving group.

Caption: Retrosynthetic approach for the target molecule.

Recommended Synthetic Protocol

This protocol is a robust, scalable procedure based on established methodologies for N-arylation of imidazoles.[7][8]

Step 1: Reaction Setup

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-difluorobenzoic acid (1.0 eq), 4-methylimidazole (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Add a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to achieve a substrate concentration of 0.5-1.0 M.

Step 2: Reaction Execution

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into a beaker containing water (10 volumes relative to the solvent).

-

The product may precipitate upon addition to water. If it remains dissolved, acidify the aqueous solution to pH 3-4 with 2M HCl. The protonation of the carboxylate to the neutral carboxylic acid will induce precipitation.

-

Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove inorganic salts, followed by a wash with a non-polar solvent like hexanes to remove non-polar impurities.

Step 4: Purification

-

Dry the crude solid under vacuum.

-

For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or isopropanol.

Causality Behind Experimental Choices

-

Base (K₂CO₃): A moderately strong, non-nucleophilic base is required to deprotonate the N-H of 4-methylimidazole, forming the imidazolide anion, which is the active nucleophile. Potassium carbonate is cost-effective and efficient.

-

Solvent (DMSO/DMF): A polar aprotic solvent is crucial. It effectively dissolves the ionic base and the organic substrates, and its high boiling point allows for the necessary reaction temperature to overcome the activation energy of the SNAr reaction.

-

Temperature (120-140 °C): The aromatic C-F bond is strong, and thermal energy is required to facilitate the substitution reaction, even with the activation provided by the carboxyl group.

-

Acidic Work-up: The product exists as a potassium carboxylate salt in the basic reaction mixture. Acidification is necessary to neutralize it, rendering it insoluble in water and allowing for its isolation by precipitation.

Caption: Step-by-step experimental workflow for synthesis.

Applications in Drug Discovery

The primary value of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid lies in its application as a scaffold for building more complex molecules.[1]

-

Kinase Inhibitors: As previously mentioned, this compound is an intermediate for kinase inhibitors.[1] The carboxylic acid is typically activated (e.g., to an acid chloride or with coupling reagents like HATU) and reacted with an amine-containing fragment to form an amide bond, yielding the final drug candidate. This is exemplified by the synthesis of Nilotinib, where a structurally related core, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, serves as a crucial precursor.[7]

-

Other Therapeutic Areas: The structural motifs present are also found in compounds investigated for other therapeutic targets, including anti-inflammatory and antimicrobial agents.[9][10] The N-arylimidazole framework is a versatile platform for generating libraries of compounds for high-throughput screening.

Safety and Handling

-

Hazard Class: While a specific safety data sheet is not widely available, related fluorinated benzoic acids are classified as irritants.[11] It is prudent to handle this compound with appropriate personal protective equipment (PPE).

-

GHS Precautions: Assume the compound may be harmful if swallowed, in contact with skin, or if inhaled.[11] Standard laboratory precautions should be followed:

-

Wear safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated fume hood.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Conclusion

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and robust synthetic route make it an invaluable intermediate for the construction of sophisticated pharmaceutical compounds. The convergence of a reactive handle (carboxylic acid), a key pharmacophoric element (imidazole), and a property-modulating atom (fluorine) in a single, accessible molecule ensures its continued relevance in the ongoing quest for novel and effective therapeutics.

References

-

Zheng, Z., Geng, W.-Q., Wu, Z.-C., & Zhou, H.-P. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, E67, o524. Available from [Link]

-

MySkinRecipes. (n.d.). 3-Fluoro-4-(4-Methyl-1H-Imidazol-1-Yl)Benzoic Acid. Retrieved from [Link]

- Google Patents. (2020). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from [Link]

-

Whitt, J., Duke, C., Ali, M. A., Chambers, S. A., Khan, M. M. K., Gilmore, D., & Alam, M. A. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(10), 14284–14293. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Chongqing Chemdad Co. (n.d.). 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

ACS Publications. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

ResearchGate. (2025). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. Retrieved from [Link]

-

ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Retrieved from [Link]

-

Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. Retrieved from [Link]

Sources

- 1. 3-Fluoro-4-(4-Methyl-1H-Imidazol-1-Yl)Benzoic Acid [myskinrecipes.com]

- 2. tandfonline.com [tandfonline.com]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]

- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 9. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | C16H11FN2O3 | CID 24811740 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid: A Key Building Block in Modern Kinase Inhibitor Discovery

Foreword: The Strategic Importance of Fluorinated Heterocyclic Scaffolds in Oncology

In the landscape of modern medicinal chemistry, particularly within the realm of targeted cancer therapeutics, the strategic incorporation of specific structural motifs is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among these, the fluorinated phenyl-imidazole scaffold has emerged as a cornerstone in the design of numerous kinase inhibitors. This guide provides an in-depth technical overview of a particularly valuable exemplar of this class: 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid. This molecule is not merely a synthetic intermediate; it is a carefully designed building block that imparts critical properties to the final active pharmaceutical ingredient (API). Its utility is particularly noted in the development of kinase inhibitors aimed at treating various malignancies.[1] This document will elucidate the structural attributes, synthesis, and strategic application of this compound for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is a trifunctional molecule featuring a benzoic acid, a 4-methylimidazole ring, and a fluorine atom strategically positioned on the phenyl ring. Each of these components plays a crucial role in the overall utility of the molecule in drug design.

-

The Benzoic Acid Moiety: This functional group provides a key handle for amide bond formation, a common linkage in many kinase inhibitors. It also offers a potential site for salt formation to modulate solubility and other pharmaceutical properties.

-

The 4-Methylimidazole Ring: The imidazole ring is a versatile heterocycle in medicinal chemistry. It can act as a hydrogen bond acceptor or donor, contributing to the binding affinity of the final drug molecule to its target kinase. The methyl group at the 4-position can provide additional van der Waals interactions within the kinase binding pocket and can influence the overall electronics and lipophilicity of the scaffold.

-

The Fluorine Atom: The placement of a fluorine atom at the 3-position of the benzoic acid is a deliberate design element. Fluorine's high electronegativity can modulate the pKa of the carboxylic acid and influence the electronic environment of the phenyl ring. Furthermore, the introduction of fluorine is a well-established strategy in medicinal chemistry to block metabolic oxidation at that position, thereby enhancing the metabolic stability and bioavailability of the drug.[1]

A summary of the key physicochemical properties of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1243205-04-0 | [1] |

| Molecular Formula | C₁₁H₉FN₂O₂ | [1] |

| Molecular Weight | 220.2 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage | Room temperature | [1] |

Synthesis and Structural Characterization

The synthesis of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is typically achieved through a nucleophilic aromatic substitution reaction, a cornerstone of modern organic synthesis.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule points to 3,4-difluorobenzoic acid and 4-methylimidazole as readily available starting materials. The key synthetic step involves the formation of the C-N bond between the phenyl ring and the imidazole nitrogen.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid. This method is adapted from established procedures for similar nucleophilic aromatic substitutions.

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of 3,4-difluorobenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 4-methylimidazole (1.2 eq).

-

Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), to the reaction mixture.

-

Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 3-4 to precipitate the crude product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

Step 2: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to afford the desired 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid as a solid.

Structural Characterization

While specific, publicly available spectral data for this exact compound is limited, characterization would typically involve the following techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the connectivity of atoms and the successful formation of the desired product. The spectra would show characteristic signals for the aromatic protons, the imidazole ring protons, the methyl group, and the carboxylic acid proton.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition. The expected molecular ion peak would be at m/z = 220.2.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C vibrations.

-

X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in the solid state, providing valuable information about bond lengths, bond angles, and intermolecular interactions.

Application in Drug Development: A Scaffold for Potent Kinase Inhibitors

The primary application of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is as a crucial intermediate in the synthesis of small-molecule kinase inhibitors for the treatment of cancer.[1] Kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Role in Kinase Inhibitor Design

The 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl moiety is a "privileged scaffold" in kinase inhibitor design. This means that it is a structural framework that is capable of binding to multiple biological targets with high affinity.

The imidazole ring often serves as a key interaction point within the ATP-binding pocket of the kinase, forming hydrogen bonds with the hinge region of the enzyme. The fluorinated phenyl ring can occupy a hydrophobic pocket, and the fluorine atom can enhance binding affinity through favorable electrostatic interactions.

Example: Analogy to Nilotinib

A prominent example of a successful kinase inhibitor that utilizes a very similar scaffold is Nilotinib . Nilotinib is a BCR-ABL tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML). The chemical structure of Nilotinib features a 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenylamine core. This highlights the importance of the 4-methyl-1H-imidazol-1-yl)phenyl moiety in achieving potent and selective kinase inhibition. The substitution of a trifluoromethyl group for a fluorine atom and an amine for a carboxylic acid demonstrates the modularity of this scaffold in drug design.

The synthesis of Nilotinib and other similar kinase inhibitors often involves the coupling of an intermediate like 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid (or a derivative thereof) with another heterocyclic fragment.

Future Perspectives and Conclusion

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid represents a highly valuable and strategically designed building block for the synthesis of next-generation kinase inhibitors. Its structural features are tailored to impart favorable properties such as enhanced metabolic stability and potent target engagement. As the quest for more selective and effective cancer therapies continues, the demand for such sophisticated intermediates is likely to grow. Further research into novel synthetic routes and the exploration of this scaffold in the development of inhibitors for other kinase targets will undoubtedly continue to be a fruitful area of investigation for medicinal chemists and drug discovery professionals.

References

-

MySkinRecipes. 3-Fluoro-4-(4-Methyl-1H-Imidazol-1-Yl)Benzoic Acid. Available at: [Link]. Accessed January 25, 2026.

Sources

An In-Depth Technical Guide to 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic Acid: A Key Intermediate in Kinase Inhibitor Synthesis

CAS Number: 1243205-04-0

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid, a critical building block in the synthesis of targeted cancer therapeutics. With a focus on scientific integrity and practical application, this document delves into the synthesis, physicochemical properties, and pivotal role of this compound in the development of kinase inhibitors, most notably Nilotinib. This guide is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering both foundational knowledge and actionable insights.

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy and optimizing pharmacokinetic profiles. 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid has emerged as a compound of significant interest due to its integral role as a key intermediate in the synthesis of potent and selective kinase inhibitors.[1][2] Its unique structural features, including a fluorine atom and a 4-methyl-imidazole moiety, are strategically incorporated to enhance the binding affinity, metabolic stability, and overall efficacy of the final active pharmaceutical ingredient (API).[1]

The fluorination of pharmaceutical compounds is a well-established strategy in medicinal chemistry to modulate various properties. The introduction of a fluorine atom can significantly impact a molecule's lipophilicity, pKa, and metabolic stability, often leading to improved bioavailability and a more favorable drug profile.[3][4] The imidazole ring, a common motif in medicinal chemistry, provides a key interaction point for binding to biological targets and can also influence the solubility and pharmacokinetic properties of a compound. The combination of these features in 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid makes it a highly valuable precursor for the synthesis of targeted therapies.

This guide will provide a detailed exploration of this compound, from its synthesis to its application, with a particular focus on its contribution to the development of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is essential for its effective use in synthesis and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 1243205-04-0 | [1] |

| Molecular Formula | C₁₁H₉FN₂O₂ | [1] |

| Molecular Weight | 220.2 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage | Room temperature | [1] |

Synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic Acid: A Step-by-Step Protocol

The synthesis of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid typically involves a nucleophilic aromatic substitution reaction followed by hydrolysis. The following protocol is a representative example based on established synthetic methodologies for analogous compounds.

Reaction Scheme

Sources

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid molecular weight

An In-Depth Technical Guide to 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid, a heterocyclic building block of significant interest in modern medicinal chemistry. We will detail its core physicochemical properties, including its molecular weight, outline a robust and logical synthetic pathway with a detailed experimental protocol, and discuss its analytical characterization. A primary focus is placed on its application as a key intermediate in the development of pharmaceutical compounds, particularly in the design of kinase inhibitors for oncology.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their research and development programs.

Compound Identification and Physicochemical Properties

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is a substituted aromatic carboxylic acid. The unique arrangement of a fluorine atom, a 4-methylimidazole moiety, and a carboxylic acid group on the benzene ring imparts specific properties that are highly valuable for drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the imidazole ring provides a key site for hydrogen bonding interactions, and the carboxylic acid serves as a versatile chemical handle for further modification.

Key Data Summary

The fundamental properties of the compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉FN₂O₂ | [1] |

| Molecular Weight | 220.2 g/mol | [1] |

| CAS Number | 1243205-04-0 | [1] |

| IUPAC Name | 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid | |

| Appearance | Typically an off-white to pale yellow solid | General |

| Storage | Room temperature, in a dry, well-sealed container | [1] |

Synthesis and Purification

The synthesis of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction, followed by saponification. This strategy is logical because the electron-withdrawing nature of the carboxylic acid group (or its ester precursor) and the adjacent fluorine atom activates the C4 position of the benzene ring towards nucleophilic attack by the imidazole nitrogen.

The workflow begins with a readily available starting material, methyl 3,4-difluorobenzoate, which reacts with 4-methylimidazole in the presence of a mild base. The resulting methyl ester is then hydrolyzed to yield the final carboxylic acid product.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid.

Detailed Experimental Protocol

This protocol is based on established methodologies for similar transformations and should be adapted and optimized as necessary.[2]

Step 1: Synthesis of Methyl 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoate

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3,4-difluorobenzoate (1.0 eq), 4-methylimidazole (1.2 eq), and potassium carbonate (K₂CO₃, 1.5 eq).

-

Rationale: Potassium carbonate acts as a base to deprotonate the N-H of 4-methylimidazole, generating the nucleophile required for the SₙAr reaction.

-

-

Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting ester.

-

Rationale: DMSO is a polar aprotic solvent that effectively solvates the potassium cation and accelerates SₙAr reactions.

-

-

Heat the reaction mixture to 120-130 °C and stir for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker of cold water.

-

Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester intermediate.

Step 2: Saponification to 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid

-

Dissolve the crude methyl ester from the previous step in a mixture of methanol and 10% aqueous sodium hydroxide (NaOH) solution.

-

Heat the mixture to reflux (approximately 60-70 °C) for 1-2 hours, or until the hydrolysis is complete (monitor by TLC/LC-MS).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to a pH of approximately 6-7 by the dropwise addition of 1M hydrochloric acid (HCl). The product should precipitate as a solid.

-

Rationale: Neutralization of the carboxylate salt protonates it, causing the less water-soluble carboxylic acid to precipitate.

-

-

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final product. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.

Analytical Characterization

Unambiguous structural confirmation is a self-validating pillar of synthesis. The following techniques are essential for verifying the identity and purity of the final product.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons on the benzene ring (typically complex multiplets), the two protons on the imidazole ring (singlets or doublets), the methyl group protons (a singlet around 2.2-2.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected, with coupling to nearby aromatic protons. This is a critical technique for confirming the presence and position of the fluorine atom.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ at an m/z of approximately 221.07.

-

Infrared (IR) Spectroscopy: The spectrum should display characteristic absorption bands, including a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F stretching vibrations (~1200-1300 cm⁻¹).

Applications in Medicinal Chemistry and Drug Discovery

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is not just a chemical compound; it is a strategically designed building block for creating complex pharmaceutical agents.[1] Its structure is frequently incorporated into molecules targeting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

The utility of this scaffold comes from the specific roles of its functional groups:

-

Benzoic Acid Moiety: Serves as a primary connection point, most often for forming amide bonds with amine-containing fragments. This is a robust and common reaction in pharmaceutical synthesis.

-

Imidazole Ring: Often acts as a hinge-binding motif in kinase inhibitors, forming critical hydrogen bonds with the protein backbone in the ATP-binding pocket.

-

Fluorine Atom: The strategic placement of fluorine can modulate the pKa of the imidazole ring, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[3]

Conceptual Role in Kinase Inhibitor Design

Caption: Role as a scaffold in the synthesis of a kinase inhibitor.

This compound is a key intermediate used in the synthesis of various pharmaceutical compounds.[1] Its structure is particularly valuable in the development of kinase inhibitors for cancer treatment, where it allows for selective binding to enzyme active sites, thereby enhancing drug efficacy.[1] It is frequently employed in medicinal chemistry to optimize the metabolic stability and bioavailability of active pharmaceutical ingredients.[1]

Safety and Handling

As with all laboratory chemicals, 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store at room temperature in a tightly closed container in a dry and well-ventilated place.[1]

Conclusion

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid, with a molecular weight of 220.2 g/mol , is a high-value chemical intermediate with significant applications in drug discovery and development.[1] Its well-defined structure provides a versatile platform for synthesizing targeted therapies, most notably kinase inhibitors. The synthetic route is logical and scalable, and its characterization is straightforward with standard analytical techniques. This guide provides the foundational knowledge for researchers to confidently incorporate this potent building block into their synthetic and medicinal chemistry programs.

References

- 3-Fluoro-4-(4-Methyl-1H-Imidazol-1-Yl)Benzoic Acid. MySkinRecipes.

- 3-Fluoro-4-methylbenzoic acid. Chem-Impex.

- Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. PrepChem.com.

Sources

A Technical Guide to the Physicochemical Properties of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer therapy.[1] Its specific molecular structure, featuring a fluorinated benzoic acid moiety linked to a methyl-substituted imidazole ring, makes it a valuable building block in medicinal chemistry. Understanding the physical and chemical characteristics of this compound is paramount for its effective handling, characterization, and application in drug discovery and development workflows. This guide provides a comprehensive overview of the available technical data regarding the physical appearance and other key physicochemical properties of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid.

Molecular Structure and Properties

The foundational step in understanding the physical appearance of a compound lies in its molecular structure. The interplay of functional groups and their spatial arrangement dictates the intermolecular forces, which in turn influence its macroscopic properties.

Caption: 2D structure of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid.

Physicochemical Data Summary

While direct experimental data for the target compound is limited in publicly accessible literature, we can infer its likely properties based on its structure and data from analogous compounds.

| Property | Value/Expected Value | Source/Rationale |

| Physical State | Solid, likely crystalline powder | Inferred from related benzoic acid derivatives which are typically solids at room temperature. |

| Color | White to light yellow or yellow | Based on descriptions of similar compounds like 3-fluoro-4-methylbenzoic acid ("White to light yellow powder to crystal")[2] and 4-(imidazol-1-yl)benzoic acid ("Yellow crystals") |

| Molecular Formula | C₁₁H₉FN₂O₂ | MySkinRecipes[1] |

| Molecular Weight | 220.2 g/mol | MySkinRecipes[1] |

| Melting Point | Not explicitly reported. Likely >150 °C | Based on the melting points of structurally related compounds: 3-fluoro-4-methylbenzoic acid (171-175 °C)[2] and 3-fluoro-4-(trifluoromethyl)benzoic acid (174-179 °C). |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and methanol. | General characteristic of benzoic acid derivatives. |

| Storage | Room temperature | MySkinRecipes[1] |

Rationale for Physical Appearance

The expected crystalline solid nature of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is a direct consequence of the strong intermolecular forces, including hydrogen bonding from the carboxylic acid group and dipole-dipole interactions from the polar C-F and imidazole ring systems. These forces lead to an ordered packing of molecules in a crystal lattice.

The color of organic compounds is determined by the electronic transitions between molecular orbitals. While many simple aromatic carboxylic acids are white, the introduction of the imidazole ring, a heteroaromatic system, can lead to a chromophore that absorbs light in the near-ultraviolet or visible region, resulting in a yellow appearance. The exact color can be influenced by the crystalline form and the presence of trace impurities. For instance, a structurally similar compound, 4-(imidazol-1-yl)benzoic acid, is reported to be yellow crystals.

Experimental Characterization Workflow

To definitively determine the physical and chemical properties of a new batch of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid, a systematic analytical workflow should be employed.

Caption: A typical workflow for the physicochemical characterization of a small molecule intermediate.

Step-by-Step Methodologies

-

Visual Inspection : The most straightforward initial characterization is a visual inspection of the material. Note the color (e.g., white, off-white, yellow) and the form (e.g., crystalline, amorphous powder).

-

Melting Point Determination :

-

Apparatus : Digital melting point apparatus.

-

Procedure :

-

A small, dry sample is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The temperature is ramped up at a controlled rate.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

-

Significance : A sharp melting point range is indicative of high purity.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Purpose : To confirm the chemical structure by observing the magnetic properties of atomic nuclei.

-

Procedure :

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the expected proton, carbon, and fluorine environments.

-

-

-

Mass Spectrometry (MS) :

-

Purpose : To determine the molecular weight and fragmentation pattern.

-

Procedure :

-

Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).

-

Measure the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

-

The observed molecular weight should correspond to the calculated molecular weight of C₁₁H₉FN₂O₂ (220.2 g/mol ).

-

-

-

Infrared (IR) Spectroscopy :

-

Purpose : To identify the presence of key functional groups.

-

Procedure :

-

Analyze a small amount of the solid sample using an ATR-FTIR spectrometer.

-

Look for characteristic absorption bands, such as:

-

O-H stretch (carboxylic acid): broad, ~2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): ~1700-1725 cm⁻¹

-

C-F stretch: ~1000-1400 cm⁻¹

-

Aromatic C=C stretches: ~1400-1600 cm⁻¹

-

-

-

Conclusion

References

-

MySkinRecipes. 3-Fluoro-4-(4-Methyl-1H-Imidazol-1-Yl)Benzoic Acid. [Link]

-

ResearchGate. 4-(Imidazol-1-yl)benzoic acid. [Link]

Sources

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following content is synthesized from available chemical data and established best practices for handling analogous compounds, ensuring a framework of safety and efficacy in your research endeavors.

Compound Profile and Significance

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid (CAS No. 1243205-04-0) is a heterocyclic carboxylic acid derivative.[1] Its structural features, including a fluorinated phenyl ring and a methyl-imidazole moiety, make it a valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology applications.[1] The strategic placement of the fluorine atom and the imidazole group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1243205-04-0 | [1] |

| Molecular Formula | C₁₁H₉FN₂O₂ | [1] |

| Molecular Weight | 220.2 g/mol | [1] |

| Appearance | White to off-white solid (presumed) | Inferred from analogous compounds |

| Storage | Room temperature | [1] |

Hazard Identification and Risk Assessment: An Analog-Based Approach

Based on these analogs, the primary hazards are anticipated to be:

-

Skin Corrosion/Irritation (Category 2): May cause skin irritation upon contact.[2][3]

-

Serious Eye Damage/Eye Irritation (Category 2): Can lead to serious eye irritation.[2][3]

-

Acute Toxicity (Oral, Category 4): Harmful if ingested.[2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Tract Irritation): May cause respiratory irritation if inhaled.[2][3]

It is crucial to handle this compound with the assumption that it possesses these hazards until specific data becomes available.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The hierarchy of controls, beginning with engineering solutions, provides the most reliable protection.

Primary Engineering Controls:

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to minimize the concentration of any airborne contaminants.

Personal Protective Equipment (PPE): The selection of appropriate PPE is the final barrier between the researcher and potential exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[2]

-

Hand Protection: Wear protective gloves, such as nitrile rubber, and change them frequently, especially after direct contact with the compound.[2]

-

Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of spillage, consider additional protective clothing.[2]

-

Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Standard Operating Procedure for Safe Handling

The following step-by-step protocol is designed to minimize exposure and ensure safe handling during routine laboratory operations.

Experimental Workflow: Safe Handling Protocol

Caption: Workflow for the safe handling of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid.

Causality in Protocol Design:

-

Preparation: Verifying the fume hood's functionality before starting work is a critical control point. This ensures that the primary engineering control is effective from the outset.

-

Handling: Weighing the compound carefully within the fume hood directly addresses the inhalation hazard.[2][3]

-

Post-Procedure: Proper decontamination and waste disposal are essential to prevent secondary exposure to laboratory personnel. The sequential removal of PPE is designed to avoid cross-contamination.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency Response Protocol

Caption: First aid measures for exposure to 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid.

Spill Response:

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Contain: Prevent the spread of the spill. For a solid, gently cover with an absorbent material to avoid raising dust.

-

Clean-up: Wearing appropriate PPE, use a dry clean-up procedure. Avoid generating dust. Place the spilled material into a clean, dry, labeled, and sealed container for disposal.[2]

-

Decontaminate: Clean the spill area thoroughly.

Storage and Disposal

Storage: Store in a well-ventilated place.[3] Keep the container tightly closed and in a dry, cool environment.[3] Store locked up.[2]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not allow the material to enter drains or waterways.

Conclusion

While 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is a valuable tool in pharmaceutical research, its safe handling is paramount. By understanding its potential hazards based on analogous structures and rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can mitigate risks and foster a secure and productive laboratory environment. Continuous vigilance and adherence to these principles are the cornerstones of responsible scientific advancement.

References

-

MySkinRecipes. 3-Fluoro-4-(4-Methyl-1H-Imidazol-1-Yl)Benzoic Acid. [Link]

Sources

An In-Depth Technical Guide to 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Imidazole Derivative

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its strategic importance lies in the unique combination of its structural features: a fluorinated phenyl ring, a 4-methylimidazole moiety, and a carboxylic acid group. This arrangement provides a versatile scaffold for medicinal chemists to develop potent and selective kinase inhibitors, most notably in the oncology space. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the imidazole ring offers a key interaction point with biological targets and can improve pharmacokinetic properties. The carboxylic acid handle allows for further chemical modifications and amide bond formation, crucial for building larger, more complex drug molecules. This guide provides a comprehensive overview of the synthesis, properties, and biological significance of this pivotal compound, with a focus on its role in the development of the targeted cancer therapy, trametinib.

Physicochemical Properties

A summary of the key physicochemical properties of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is presented in Table 1. These properties are essential for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1243205-04-0 | [1] |

| Molecular Formula | C₁₁H₉FN₂O₂ | [1] |

| Molecular Weight | 220.2 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | Inferred from related compounds |

| Solubility | Expected to be sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF | Inferred from related compounds |

Synthesis and Mechanistic Insights

The synthesis of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid typically involves a nucleophilic aromatic substitution (SNAAr) reaction. This common and efficient method relies on the displacement of a halide, usually fluorine or chlorine, from an activated aromatic ring by a nucleophile, in this case, 4-methylimidazole. The electron-withdrawing nature of the carboxylic acid group (or a precursor) activates the aromatic ring, facilitating the substitution reaction.

A plausible and efficient synthesis route starts from 3,4-difluorobenzoic acid. The greater activation of the fluorine atom at the 4-position by the para-carboxylic acid group, coupled with the ortho-deactivating effect of the other fluorine, directs the regioselective substitution of the 4-fluoro substituent by 4-methylimidazole.

Experimental Protocol: Synthesis of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid

This protocol is a representative example based on established methodologies for similar compounds.

Materials:

-

3,4-difluorobenzoic acid

-

4-methylimidazole

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Hexanes

-

Hydrochloric acid (HCl)

-

Deionized water

-

Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-difluorobenzoic acid (1 equivalent), 4-methylimidazole (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Solvent Addition: Add a suitable volume of anhydrous dimethyl sulfoxide (DMSO) to the flask to ensure proper mixing of the reactants.

-

Reaction: Heat the reaction mixture to 120-130°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing deionized water.

-

Acidify the aqueous solution to a pH of approximately 6-7 with dilute hydrochloric acid. This will protonate the carboxylic acid, causing the product to precipitate.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to yield the final product as a solid.

-

Dry the purified product under vacuum.

-

Causality Behind Experimental Choices:

-

Solvent: DMSO is a polar aprotic solvent that is ideal for SNAAr reactions as it can dissolve the reactants and effectively solvate the potassium carbonate, enhancing the nucleophilicity of the imidazole.

-

Base: Potassium carbonate is a mild inorganic base used to deprotonate the 4-methylimidazole, generating the nucleophilic imidazolide anion required for the substitution reaction.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of the aromatic substitution reaction.

-

Acidification: Acidification of the reaction mixture during work-up is crucial for the precipitation of the final product by converting the carboxylate salt to the less soluble carboxylic acid.

Caption: Synthetic workflow for 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid. A combination of spectroscopic and chromatographic techniques is typically employed.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (typically 7-8.5 ppm). The methyl protons of the imidazole ring will be a singlet around 2.2-2.5 ppm. The imidazole ring protons will also be present as singlets or doublets. The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (>10 ppm). |

| ¹³C NMR | The spectrum will show distinct signals for the carboxylic acid carbon (around 165-175 ppm), the aromatic carbons, and the imidazole ring carbons. The methyl carbon will appear in the upfield region. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₁₁H₉FN₂O₂) should be observed. Fragmentation patterns can provide further structural information. |

| HPLC | A single sharp peak under appropriate chromatographic conditions will indicate the purity of the compound. Reversed-phase HPLC with a C18 column is a common method for analyzing such compounds.[2] |

| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-F stretch, and aromatic C-H and C=C stretches will be present. |

Biological Activity and Application in Drug Development

The primary biological significance of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid lies in its role as a key precursor to the MEK inhibitor, trametinib.[3] Trametinib is a targeted therapy used in the treatment of various cancers, particularly melanoma with BRAF V600E mutations.[4]

The MAPK/ERK Signaling Pathway and the Role of Trametinib

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] In many cancers, mutations in proteins like BRAF and RAS lead to the hyperactivation of this pathway, resulting in uncontrolled cell growth.[5]

Trametinib is a reversible, allosteric inhibitor of MEK1 and MEK2, which are key kinases in the MAPK pathway.[6] By binding to MEK, trametinib prevents its phosphorylation and activation by BRAF, thereby inhibiting the downstream signaling to ERK and ultimately suppressing tumor cell proliferation.[6][7]

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.

Pharmacokinetics and Pharmacodynamics of Trametinib

Understanding the pharmacokinetic and pharmacodynamic properties of trametinib highlights the importance of its chemical structure, which is derived from 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid.

| Parameter | Description | Source |

| Absorption | Trametinib is orally bioavailable with a median time to maximum concentration (Tmax) of approximately 1.5 hours.[8][9] | |

| Distribution | It is highly protein-bound in plasma. | |

| Metabolism | Primarily metabolized through deacetylation, with or without mono-oxygenation. It is not a major substrate of cytochrome P450 (CYP) enzymes, reducing the likelihood of drug-drug interactions.[9] | |

| Elimination | The majority of the drug and its metabolites are excreted in the feces, with a smaller portion in the urine. The terminal half-life is approximately 4 days.[8][9] |

Safety and Toxicity of Trametinib

The most common side effects associated with trametinib include rash, diarrhea, fatigue, and swelling.[4] When used in combination with the BRAF inhibitor dabrafenib, other side effects such as fever, chills, and headache can occur.[4]

Conclusion

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is a testament to the power of strategic molecular design in modern drug discovery. Its synthesis, while requiring careful control of reaction conditions, is based on well-established chemical principles. The true value of this compound is realized in its application as a key building block for targeted therapies like trametinib, which have significantly improved outcomes for patients with specific cancer mutations. The continued exploration of this and similar fluorinated imidazole scaffolds holds great promise for the development of the next generation of kinase inhibitors and other novel therapeutic agents.

References

-

MySkinRecipes. 3-Fluoro-4-(4-Methyl-1H-Imidazol-1-Yl)Benzoic Acid. [Link]

-

PrepChem. Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. [Link]

- Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

-

Wikipedia. Trametinib. [Link]

- Google Patents.

-

Ahn, S., Kim, D., Kim, S., et al. Concomitant oral and intravenous pharmacokinetics of trametinib, a MEK inhibitor, in subjects with solid tumours. British Journal of Clinical Pharmacology. [Link]

-

Kim, K. B., Kefford, R., Pavlick, A. C., et al. Trametinib: A Targeted Therapy in Metastatic Melanoma. Clinical Cancer Research. [Link]

-

Odou, P., Le-Louet, H., et al. Population Pharmacokinetics of Trametinib and Impact of Nonadherence on Drug Exposure in Oncology Patients as Part of the Optimizing Oral Targeted Anticancer Therapies Study. Pharmaceutics. [Link]

-

Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of chromatography. A, 957(1), 11–16. [Link]

-

Galdiga, C. U., & Greibrokk, T. (1998). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Journal of Liquid Chromatography & Related Technologies, 21(6), 855-868. [Link]

-

Kamal, A., et al. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. [Link]

-

DermNet. Trametinib. [Link]

-

Singh, R., & Kaur, H. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Journal of Molecular Structure, 1225, 129204. [Link]

-

Falchook, G. S., et al. Phase I pharmacokinetic study of single agent trametinib in patients with advanced cancer and hepatic dysfunction. Cancer Chemotherapy and Pharmacology. [Link]

-

National Center for Biotechnology Information. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. [Link]

-

Khan, Z. A., et al. Structural basis for the action of the drug trametinib at KSR-bound MEK. Nature Communications. [Link]

Sources

- 1. 3-Fluoro-4-(4-Methyl-1H-Imidazol-1-Yl)Benzoic Acid [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

Discovery of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid

An in-depth technical guide on the synthesis, properties, and applications of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid, a key intermediate in modern drug discovery.

Introduction: A Pivotal Building Block in Medicinal Chemistry

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] Its unique molecular architecture, featuring a fluorinated phenyl ring coupled with a 4-methylimidazole moiety, provides a strategic advantage in the design of targeted therapies. The presence and specific placement of the fluorine atom and the methyl-imidazole group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. These properties include metabolic stability, bioavailability, and binding affinity to the target protein.[2][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chemical entity, with a focus on its role in the development of kinase inhibitors for oncology.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is provided in the table below. It is important to note that while some properties are readily available, others, such as the melting and boiling points, are not extensively reported in publicly available literature, which is common for specialized intermediates.

| Property | Value | Source |

| CAS Number | 1243205-04-0 | [2] |

| Molecular Formula | C₁₁H₉FN₂O₂ | [2][] |

| Molecular Weight | 220.2 g/mol | [2][] |

| Appearance | White to off-white crystalline powder (predicted) | - |

| Solubility | Slightly soluble in DMSO and Methanol (predicted) | [5] |

| pKa | ~3-4 (predicted for the carboxylic acid) | - |

Proposed Synthesis Pathway

The synthesis of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient route involves the reaction of a doubly activated difluorinated benzoic acid derivative with 4-methylimidazole. The fluorine atom at position 4 is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent fluorine at position 3 and the carboxylic acid group.

A proposed synthetic workflow is illustrated below:

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for similar nucleophilic aromatic substitution reactions involving fluorinated benzoic acids and imidazoles.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 3,4-difluorobenzoate (1 equivalent), 4-methylimidazole (1.2 equivalents), and potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO), to the flask.

-

Reaction: Heat the reaction mixture with stirring to 120-130°C for 5-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup of Intermediate: After cooling to room temperature, pour the reaction mixture into water. Adjust the pH to 8 with a suitable base (e.g., sodium carbonate) and extract the intermediate methyl ester with an organic solvent like ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Saponification: Dissolve the crude methyl ester in a mixture of methanol and 10% aqueous sodium hydroxide solution.

-

Hydrolysis: Reflux the mixture for 1-2 hours until the saponification is complete (monitored by TLC).

-

Purification: Cool the reaction mixture and adjust the pH to 6-7 with hydrochloric acid to precipitate the product.

-

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid.

Role in Drug Discovery and Development

The title compound is a crucial building block for creating potent and selective kinase inhibitors.[2] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.

Significance of Structural Features

-

Benzoic Acid Moiety: The carboxylic acid group provides a key interaction point, often forming hydrogen bonds or salt bridges with basic residues (like lysine) in the ATP-binding pocket of kinases.

-

4-Methylimidazole Group: This heterocyclic ring can form additional hydrogen bonds and van der Waals interactions, contributing to the overall binding affinity and selectivity of the inhibitor. The methyl group can provide additional lipophilicity and steric influence to fine-tune the binding.

-

Fluorine Atom: The strategic placement of a fluorine atom can have multiple beneficial effects. It can increase the metabolic stability of the molecule by blocking potential sites of oxidative metabolism.[3] Furthermore, its electron-withdrawing nature can modulate the pKa of the carboxylic acid and influence the overall electronic properties of the molecule, potentially enhancing binding affinity.[3]

The diagram below illustrates the role of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid as a scaffold in the development of a hypothetical kinase inhibitor.

Conclusion

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is a prime example of a well-designed building block for modern medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. The strategic combination of a fluorinated benzoic acid and a methyl-imidazole moiety makes it an invaluable intermediate for the development of targeted therapies, particularly in the field of oncology. As the demand for more selective and potent drugs continues to grow, the importance of such specialized chemical scaffolds in the drug discovery pipeline is set to increase.

References

-

MySkinRecipes. 3-Fluoro-4-(4-Methyl-1H-Imidazol-1-Yl)Benzoic Acid. [Link]

-

LookChem. Cas 115754-21-7, 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID. [Link]

- Google Patents. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)

-

National Center for Biotechnology Information. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

-

PubMed Central. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [Link]

-

PrepChem.com. Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. [Link]

-

PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

-

MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

- Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

-

ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl)-1H-imidazole (PDI) and 4-[(E)-(1H-imidazol-2-yl)diazenyl]benzoic acid (H′HL). [Link]

-

PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. [Link]

-

Pharmaffiliates. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid | Pharmaffiliates. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Fluoro-4-(4-Methyl-1H-Imidazol-1-Yl)Benzoic Acid [myskinrecipes.com]

- 3. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cas 115754-21-7,3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID | lookchem [lookchem.com]

- 6. prepchem.com [prepchem.com]

Synthesis of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid: A Detailed Protocol for a Key Pharmaceutical Intermediate

Introduction

3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is a crucial building block in the synthesis of numerous pharmaceutical compounds, most notably in the development of kinase inhibitors for targeted cancer therapy.[1] Its strategic incorporation of a fluoro group and a methyl-imidazole moiety allows for fine-tuning of molecular properties such as metabolic stability and bioavailability, while also enabling specific interactions with enzyme active sites.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of this important intermediate, grounded in the principles of nucleophilic aromatic substitution. We will delve into the mechanistic rationale behind the procedural steps, ensuring a thorough understanding for researchers, scientists, and drug development professionals. This guide is designed to be a self-validating system, offering a robust and reproducible methodology.

Mechanistic Insights: The Chemistry Behind the Synthesis

The synthesis of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in aromatic chemistry and is particularly effective for the synthesis of N-aryl heterocycles. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence that proceeds through a discrete, non-aromatic Meisenheimer complex.[2]

In this specific synthesis, the reaction proceeds as follows:

-

Nucleophilic Attack: The reaction is initiated by the attack of the deprotonated 4-methylimidazole (acting as the nucleophile) on the electron-deficient carbon atom of the 3,4-difluorobenzoic acid that bears a fluorine atom. The electron-withdrawing carboxylic acid group on the aromatic ring enhances its electrophilicity, making it more susceptible to nucleophilic attack.

-

Formation of the Meisenheimer Complex: The addition of the nucleophile results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the aromatic ring and the carboxylate group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored in the final step through the elimination of a fluoride ion (the leaving group), yielding the desired 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid. The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction.[4]

Experimental Protocol

This protocol details the synthesis of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid from commercially available starting materials.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |

| 3,4-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 455-86-7 | ≥98% |

| 4-Methylimidazole | C₄H₆N₂ | 82.10 | 822-36-6 | ≥98% |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | ≥97% |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 67-68-5 | Anhydrous, ≥99.9% |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 2 M aqueous solution |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Dropping funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

-

pH indicator strips or pH meter

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 3-fluoro-4-(4-methyl-1H-imidazol-1-yl)benzoic acid.

Step-by-Step Procedure

-

Preparation of the Nucleophile Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve 4-methylimidazole (8.21 g, 0.1 mol) and sodium hydroxide (4.40 g, 0.11 mol) in 100 mL of anhydrous dimethyl sulfoxide (DMSO). Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium salt of 4-methylimidazole.

-

Reaction Setup: To the solution from step 1, add 3,4-difluorobenzoic acid (15.81 g, 0.1 mol).

-